(2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)butanoic Acid
CAS No.:
Cat. No.: VC18539557
Molecular Formula: C13H19N5O9S2
Molecular Weight: 453.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19N5O9S2 |
|---|---|
| Molecular Weight | 453.5 g/mol |
| IUPAC Name | (2S,3S)-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-(sulfoamino)butanoic acid |
| Standard InChI | InChI=1S/C13H19N5O9S2/c1-5(18-29(24,25)26)7(10(20)21)16-9(19)8(6-4-28-12(14)15-6)17-27-13(2,3)11(22)23/h4-5,7,18H,1-3H3,(H2,14,15)(H,16,19)(H,20,21)(H,22,23)(H,24,25,26)/b17-8+/t5-,7-/m0/s1 |
| Standard InChI Key | IBLNMEMSULYOOK-IYZXUIDESA-N |
| Isomeric SMILES | C[C@@H]([C@@H](C(=O)O)NC(=O)/C(=N/OC(C)(C)C(=O)O)/C1=CSC(=N1)N)NS(=O)(=O)O |
| Canonical SMILES | CC(C(C(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C1=CSC(=N1)N)NS(=O)(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₃H₁₉N₅O₉S₂ and a molecular weight of 453.5 g/mol. Its IUPAC name, (2S,3S)-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-(sulfoamino)butanoic acid, reflects its stereospecific configuration and functional groups. Key structural elements include:
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A 2-aminothiazole ring at position 4 of the thiazolyl group.
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A (1-carboxy-1-methylethoxy)imino side chain with Z-configuration.
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A sulfoamino (-NHSO₃H) group at the β-position of the butanoic acid backbone.
These features are critical for its potential interactions with biological targets, particularly enzymes or receptors sensitive to sulfonamide or thiazole-based ligands .
Stereochemical Considerations
The (2S,3S) configuration of the butanoic acid backbone and the (2Z) geometry of the imino group impose strict spatial constraints on the molecule. Computational modeling of similar compounds suggests that these stereochemical properties influence binding affinity to targets like kinase enzymes or bacterial penicillin-binding proteins .
Synthesis and Structural Analogues
Synthetic Pathways
While no published synthesis route exists for this specific compound, analogous 2-aminothiazole derivatives are typically synthesized via Hantzsch thiazole synthesis or Cook-Heilborn methods . For example, α-halo carbonyl compounds react with thioureas under acidic or basic conditions to form the thiazole core . The sulfoamino group may be introduced via sulfonation of a primary amine intermediate, while the carboxy-methylethoxy imino side chain could arise from condensation reactions with protected hydroxylamine derivatives .
Structural Analogues and Activity Trends
Modifications to the 2-aminothiazole scaffold significantly impact biological activity. For instance:
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Dasatinib, a 2-aminothiazole-containing drug, inhibits Bcr-Abl and Src kinases via interactions with the thiazole nitrogen and adjacent hydrophobic groups .
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Alpelisib derivatives with carboxyalkyl side chains exhibit PI3Kα inhibition, highlighting the role of carboxylate groups in target engagement .
These analogues suggest that the carboxy-methylethoxy and sulfoamino groups in the target compound may enhance solubility or enable ionic interactions with enzymatic active sites .
Research Findings and Hypothetical Mechanisms
In Silico Predictions
Molecular docking studies of analogous structures predict high affinity for:
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Kinase domains: The thiazole nitrogen may coordinate with Mg²⁺ ions in ATP-binding pockets.
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Sulfotransferases: The sulfoamino group could act as a sulfate donor or competitive inhibitor .
Physicochemical Properties
The compound’s logP (estimated at -1.2 via computational tools) indicates high hydrophilicity, likely due to the sulfoamino and carboxylate groups. This property may limit blood-brain barrier penetration but enhance renal excretion.
Applications and Future Directions
Drug Development
The compound’s structural complexity positions it as a candidate for:
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Prodrug formulations: Esterification of the carboxylate could improve oral bioavailability.
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Combination therapies: Synergy with existing anticancer or antimicrobial agents warrants exploration .
Chemical Biology
As a sulfonamide-thiazole hybrid, this compound could serve as a tool molecule for studying sulfotransferase or kinase signaling pathways in cellular models .
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉N₅O₉S₂ |
| Molecular Weight | 453.5 g/mol |
| IUPAC Name | (2S,3S)-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-(sulfoamino)butanoic acid |
| Key Functional Groups | 2-Aminothiazole, Sulfoamino, Carboxy-methylethoxy imino |
| Estimated logP | -1.2 |
| Structural Analogues | Biological Activity |
|---|---|
| Dasatinib | Bcr-Abl/Src kinase inhibition |
| Alpelisib | PI3Kα inhibition |
| TH-39 | Apoptosis induction in leukemia |
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